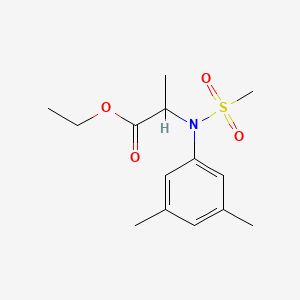

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate

Description

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate is a synthetic compound featuring an alaninate ester backbone with two key substituents: a 3,5-dimethylphenyl group and a methylsulfonyl moiety. The 3,5-dimethylphenyl group is a common structural motif in agrochemicals, particularly herbicides, due to its electron-donating methyl groups, which influence lipophilicity and binding interactions. The methylsulfonyl group, a strong electron-withdrawing substituent, may enhance reactivity and target affinity.

Properties

IUPAC Name |

ethyl 2-(3,5-dimethyl-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-6-19-14(16)12(4)15(20(5,17)18)13-8-10(2)7-11(3)9-13/h7-9,12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQDXYNGWNVYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N(C1=CC(=CC(=C1)C)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate typically involves multiple steps:

Formation of the Alaninate Backbone: The alaninate backbone can be synthesized through the reaction of alanine with ethyl chloroformate under basic conditions.

Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 3,5-dimethylphenyl bromide.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of metabolic enzymes or signaling pathways in cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,5-dimethylphenyl group is a critical feature shared with several bioactive compounds (Table 1). Key comparisons include:

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Core Structure : Naphthalene-carboxamide.

- Activity : PET inhibition in spinach chloroplasts (IC50 ~10 µM) .

- Key Features : The electron-donating 3,5-dimethyl groups enhance lipophilicity, while the hydroxynaphthalene core facilitates π-π stacking in photosystem II (PSII).

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Core Structure : Trichloroacetamide.

- Activity : Structural studies reveal meta-substitution (3,5-dimethyl) influences crystal packing and molecular geometry, which may correlate with solid-state stability and bioavailability .

Ethyl N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alaninate

- Core Structure : Alaninate ester.

- Hypothesized Activity : The methylsulfonyl group’s electron-withdrawing nature may enhance binding to PSII compared to purely electron-donating substituents (e.g., methyl). However, ester linkages may reduce environmental persistence compared to amides.

Table 1: Structural and Functional Comparison

Electronic and Lipophilic Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine or chloro substituents (e.g., in N-(3,5-difluorophenyl) analogs) exhibit stronger PET inhibition due to enhanced electron withdrawal, which stabilizes binding to PSII’s D1 protein .

Lipophilicity :

- The 3,5-dimethylphenyl group increases logP values, promoting membrane permeability. However, the alaninate ester’s polarity may reduce logP compared to carboxamides or trichloroacetamides.

Mechanistic Insights from Analogs

- PET Inhibition: N-(3,5-dimethylphenyl)carboxamides disrupt PSII by competing with plastoquinone at the QB binding site, a mechanism shared with herbicides like atrazine .

- Steric Effects : Meta-substitution (3,5-dimethyl) optimizes steric fit in the PSII binding pocket, as seen in crystallographic studies of trichloroacetamides .

Biological Activity

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate is a synthetic compound classified as a sulfonyl amino acid, notable for its potential biological activity, particularly as an analgesic and anti-inflammatory agent. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 279.33 g/mol

The compound features an ethyl group, a 3,5-dimethylphenyl moiety, and a methylsulfonyl group attached to the alanine backbone. This unique structure contributes to its biological activity through interactions with various biological targets.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound demonstrates significant analgesic and anti-inflammatory properties. In various animal models, it has been shown to reduce pain and inflammation effectively. These findings suggest potential applications in pain management and treatment of inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Significant pain reduction | |

| Anti-inflammatory | Decreased inflammation markers | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The mechanism by which this compound exerts its biological effects is primarily through its interactions with proteins and enzymes. The sulfonyl group is known to form strong interactions with active sites of enzymes, which may inhibit their activity and contribute to its analgesic effects. This compound may also enhance binding affinity due to the hydrophobic nature of the phenyl group.

Case Studies

- Animal Model Study : In a study involving rodents, the administration of this compound resulted in a significant reduction in pain responses measured by the tail-flick test. The results indicated that the compound could be a promising candidate for further development in pain management therapies .

- Enzyme Interaction Analysis : A computational study assessed the binding affinities of this compound with various enzymes. The results showed that the compound could inhibit certain proteases effectively, suggesting its utility in conditions where protease activity contributes to inflammation .

Structural Comparisons

The structural uniqueness of this compound compared to similar compounds can influence its biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | Glycine instead of alanine | Potentially lower molecular weight |

| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)valine | Valine instead of alanine | Different biological activities |

| N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine | Different methyl group positioning | Unique pharmacokinetic profiles |

Future Directions

Ongoing research aims to further elucidate the interactions between this compound and various biological targets. Understanding these interactions may reveal synergistic effects with other pharmacological agents and enhance its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.